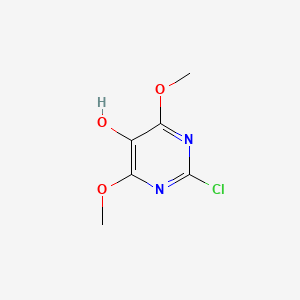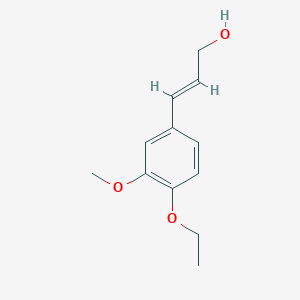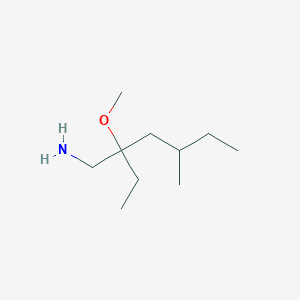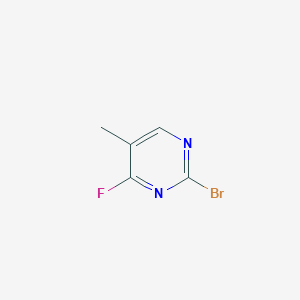![molecular formula C16H12Cl2OS B13098609 4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098609.png)
4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 2,5-dichlorophenyl group. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2,5-dichlorobenzaldehyde with a thiol compound under controlled conditions. One common method includes the use of a base-catalyzed reaction where the thiol group is introduced to the aldehyde, followed by oxidation to form the final product. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.
Major Products
Oxidation: 4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzoic acid.
Reduction: 4-[3-(2,5-Dichlorophenyl)-3-hydroxypropyl]thiobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dichlorophenyl group may also interact with hydrophobic pockets in biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,5-Dichlorophenyl)propanoic acid
- 2,3-Dichlorophenylpiperazine
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and a 2,5-dichlorophenyl group This combination imparts specific reactivity and biological activity that may not be present in similar compounds
Eigenschaften
Molekularformel |
C16H12Cl2OS |
|---|---|
Molekulargewicht |
323.2 g/mol |
IUPAC-Name |
4-[3-(2,5-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12Cl2OS/c17-13-6-7-15(18)14(9-13)16(19)8-5-11-1-3-12(10-20)4-2-11/h1-4,6-7,9-10H,5,8H2 |
InChI-Schlüssel |
IJIJBZGCTHLGFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl)C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13098528.png)




![4-{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}butanoic acid](/img/structure/B13098575.png)
![5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B13098576.png)


![2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098587.png)
![2-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098592.png)


![N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide](/img/structure/B13098607.png)
